![molecular formula C12H11ClN2 B1402951 (5-(3-Chlorophenyl)pyridin-3-yl)methanamine CAS No. 1356110-67-2](/img/structure/B1402951.png)
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine
Overview
Description
5-(3-Chlorophenyl)pyridin-3-yl)methanamine, also known as 5-Chloropyridin-3-ylmethanamine, is a chemical compound that is used in various scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a pyridine ring with a chlorine substituent and a methylamine group attached. 5-Chloropyridin-3-ylmethanamine has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
Anticonvulsant Potential
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine and its derivatives have been studied for their anticonvulsant activities. A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, including variants of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds showed seizure protection in various models after intraperitoneal administration, with some compounds exhibiting remarkable protection over clinically used drugs in specific seizure models. The study highlights the potential of these compounds in developing new anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Another application area is in the field of photocytotoxic compounds for potential cancer therapy. Basu et al. (2014) and (2015) researched Iron(III) complexes with variations of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine, demonstrating their unprecedented photocytotoxicity in red light. These complexes showed potential in generating reactive oxygen species and causing apoptotic cell death in cancer cells when exposed to red light (Basu et al., 2014) (Basu et al., 2015).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) investigated the synthesis of new compounds clubbed with pyridyl-pyrazolines, which included variants of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds were tested for their anticancer activity against a 60 cancer cell line panel and exhibited promising results. Additionally, these compounds showed considerable in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Catalytic Applications
Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are closely related to (5-(3-Chlorophenyl)pyridin-3-yl)methanamine. These compounds were used to create unsymmetrical NCN′ pincer palladacycles and showed good catalytic activity and selectivity in various reactions, indicating their potential utility in catalysis (Roffe et al., 2016).
Electo-Optic Materials
Facchetti et al. (2003) investigated the synthesis of heterocycle-based derivatives related to (5-(3-Chlorophenyl)pyridin-3-yl)methanamine for use in electro-optic materials. These compounds showed potential in creating nonlinear optical/electro-optic multilayers, which are important in the development of advanced electronic and photonic devices (Facchetti et al., 2003).
properties
IUPAC Name |
[5-(3-chlorophenyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDXWUBBXQAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744387 | |
Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine | |
CAS RN |
1356110-67-2 | |
Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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